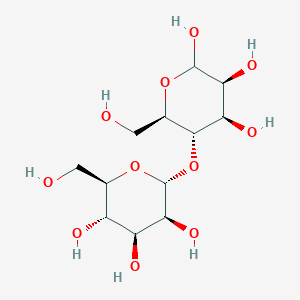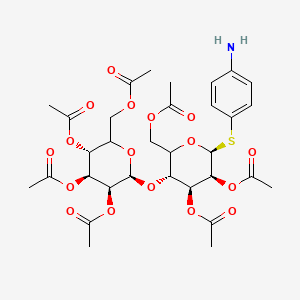
2,3-Di-O-bencil-4-desoxi-L-fucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,3-Di-O-benzyl-4-deoxy-L-fucose has a wide range of scientific research applications:
Biology: This compound is utilized in studies related to glycogen metabolism and other biochemical pathways.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the biomedical industry .
Mode of Action
It’s known that it’s used in the synthesis of potential antitumor drug derivatives
Biochemical Pathways
It’s known that it’s used in the treatment of various diseases related to irregular glycogen metabolism . This suggests that it may affect pathways related to glycogen synthesis or breakdown.
Pharmacokinetics
It’s known that it’s soluble in acetone, chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol . This suggests that it may have good bioavailability.
Result of Action
It’s known that it’s used in the synthesis of potential antitumor drug derivatives , suggesting that it may have antitumor effects.
Action Environment
It’s known that it should be stored at -20° c , suggesting that temperature may affect its stability.
Métodos De Preparación
The synthesis of 2,3-Di-O-benzyl-4-deoxy-L-fucose involves multiple steps, including the protection of hydroxyl groups and selective deoxygenation. The synthetic route typically starts with L-fucose, which undergoes benzylation to protect the hydroxyl groups at positions 2 and 3. This is followed by a deoxygenation step at position 4 to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,3-Di-O-benzyl-4-deoxy-L-fucose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,3-Di-O-benzyl-4-deoxy-L-fucose can be compared with other similar compounds such as:
2,3-Di-O-benzyl-L-fucose: Similar in structure but lacks the deoxygenation at position 4.
4-Deoxy-L-fucose: Lacks the benzyl protection at positions 2 and 3.
L-Fucose: The parent compound without any modifications.
The uniqueness of 2,3-Di-O-benzyl-4-deoxy-L-fucose lies in its specific structural modifications, which confer distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
(2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3/t16-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCJXHFGHRRIS-PWIZWCRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)










